(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate
Description
The compound (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a structurally complex molecule featuring:
- A methyl ester group at the terminal position.
- A central 2-amino-5-oxopentanoate backbone.
- A polycyclic 17-membered trifluoro-substituted heterocyclic system (2-oxa-5,8,15-triazaheptadecan) with multiple oxo and methyl groups.
- Three fluorine atoms at the terminal carbon of the heterocycle, enhancing lipophilicity and metabolic stability.
While direct pharmacological or synthetic data for this compound are unavailable in the provided evidence, its structural motifs align with compounds reported in recent literature, enabling comparative analysis .
Properties
IUPAC Name |
methyl 2-amino-5-[[1-[[1-[(1-methoxy-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34F3N5O8/c1-11(16(31)28-12(2)18(33)36-3)27-17(32)14(7-5-6-10-26-20(35)21(22,23)24)29-15(30)9-8-13(25)19(34)37-4/h11-14H,5-10,25H2,1-4H3,(H,26,35)(H,27,32)(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTYQIXPOXETSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)CCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34F3N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves several steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains two methyl ester groups and multiple amide bonds, making hydrolysis a primary reaction pathway.
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Mechanism : Base-catalyzed ester hydrolysis proceeds via nucleophilic acyl substitution, while acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen.
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Stability : The trifluoromethyl group (CF₃) enhances electron-withdrawing effects, potentially slowing hydrolysis compared to non-fluorinated analogs .
Amide Bond Formation
The free amino group (-NH₂) and carboxylic acid derivatives (post-hydrolysis) enable peptide coupling:
| Reaction Type | Reagents | Role in Reaction | Outcome |
|---|---|---|---|
| Carbodiimide coupling | EDC/HOBt | Activate carboxylate groups | Formation of new amide bonds with amines (e.g., drug conjugation) |
| Acylation | Acetic anhydride | Protect free amino groups | Acetylated derivatives (modifies solubility/bioactivity) |
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Stereochemical Impact : The (R) and (S) configurations at chiral centers (C4, C7, C10) dictate spatial accessibility for coupling reactions .
Trifluoromethyl Group Reactivity
The CF₃ group is generally inert but influences electronic properties:
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Derivatization : Under radical conditions (e.g., UV light), CF₃ may participate in rare C-F bond cleavage, though this is not typical.
Oxidation/Reduction Pathways
Selective transformations are feasible at specific sites:
| Target Site | Reagent | Product |
|---|---|---|
| Primary amine (-NH₂) | NaNO₂/HCl (nitrosation) | Diazonium intermediate (precursor for aryl coupling) |
| Ketone (C=O) | NaBH₄ | Secondary alcohol (alters hydrogen-bonding capacity) |
Stability Under Storage
The compound requires cold-chain storage (2–8°C) to prevent degradation . Key degradation pathways include:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the amino and oxo groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Key Observations:
Fluorination Patterns :
- The target’s trifluoro group resembles the heptadecafluoroundecanamido chain in Compound 16 (), which likely improves resistance to enzymatic degradation and increases membrane permeability .
- Fluorinated compounds exhibit distinct $^{19}\text{F}$ NMR signals, a critical tool for confirming purity and structure in analogues .
Amino Acid Ester Moieties: The target’s methyl 2-aminopentanoate backbone parallels amino acid derivatives in (e.g., 3aad, 3aae), which utilize esterification to enhance solubility and bioavailability . Similar compounds employ DCC/DMAP-mediated coupling for amide bond formation (), suggesting analogous synthetic routes for the target’s peptide-like linkages .
Heterocyclic Complexity :
- The polycyclic system in the target mirrors the cyclopenta[a]phenanthren framework in and , which are associated with rigid 3D conformations that influence receptor binding .
- Substituents like methyl and oxo groups (common in and ) modulate steric and electronic properties, affecting reactivity and stability .
Spectroscopic and Analytical Comparisons
Table 2: Representative Spectroscopic Data
Functional Implications
- Metabolic Stability: The trifluoro group in the target may reduce cytochrome P450-mediated metabolism compared to non-fluorinated analogues (e.g., 3aad) .
- Solubility: The amino ester moiety could enhance aqueous solubility relative to purely hydrocarbon-based cyclopenta systems () .
Biological Activity
(R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is a complex organic compound with potential biological activities. Its intricate structure suggests a variety of pharmacological properties that merit detailed investigation. This article explores the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of (R)-Methyl 2-amino-5-oxo-5-(((4R,7R,10S)-17,17,17-trifluoro-4,7-dimethyl-3,6,9,16-tetraoxo-2-oxa-5,8,15-triazaheptadecan-10-yl)amino)pentanoate is C21H34F3N5O8. It has a molecular weight of 541.52 g/mol and features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to (R)-Methyl 2-amino-5-oxo derivatives exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : Compounds with similar structural motifs have been tested against Mycobacterium tuberculosis. The microplate AlamarBlue assay revealed that certain derivatives showed effective inhibition at concentrations as low as 50 µg/mL .
- Antibacterial Effects : A related study assessed the antibacterial activity of structurally analogous compounds against various bacterial strains. The results demonstrated moderate to high potency against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL .
Anticancer Potential
Research has also explored the anticancer properties of similar compounds. For example:
- Cytotoxicity Studies : In vitro tests on cancer cell lines such as HeLa cells showed that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
Case Study 1: Antitubercular Activity Assessment
A study focused on the synthesis and evaluation of carboxamide derivatives including (R)-Methyl 2-amino compounds demonstrated significant antitubercular activity against M. tuberculosis. The compounds were synthesized through a multi-step process involving condensation reactions and were tested using the MABA method. Results indicated that specific substitutions on the aromatic rings enhanced activity significantly .
| Compound | Structure | Activity (µg/mL) |
|---|---|---|
| 14 | [Structure] | 50 |
| 15 | [Structure] | 100 |
Case Study 2: Anticancer Screening
In another study assessing the anticancer potential of structurally related compounds, various derivatives were screened for cytotoxicity against different cancer cell lines. The results highlighted a compound with a similar structure demonstrating an IC50 value of approximately 5.99 µM against RAW 264.7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 6.25 |
| Compound B | RAW 264.7 | 5.99 |
Q & A
Q. How to integrate this compound into a broader theoretical framework?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
